molecular formula C8H8F8I2 B1301772 3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane CAS No. 2681-00-7

3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane

Cat. No. B1301772
CAS RN: 2681-00-7
M. Wt: 509.94 g/mol
InChI Key: IGGDHHHKQANRAY-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane (OFDIO) is a synthetic organic compound that has been used in a variety of scientific research applications. OFDIO is a fluorinated hydrocarbon with a molecular weight of 472.5 g/mol and a boiling point of 74°C at 760 mmHg. It is a colorless, volatile liquid with a faint odor. OFDIO has been used in a variety of organic synthesis reactions, such as the synthesis of polyfluorinated compounds, and has been used as a reagent for the synthesis of pharmaceuticals, pesticides, and other organic compounds.

Scientific Research Applications

Synthesis of Fluorinated Compounds

The compound has been utilized in the synthesis of various fluorinated α-diketones, triazines, and quinoxalines. Hergenrother and Hudlický (1978) explored its use in preparing benzylheptafluoropropyl ketone and 1,8-diphenyl-3,3,4,4,5,5,6,6-octafluoro-2,7-octafluoro-2,7-octanedione (Hergenrother & Hudlický, 1978).

Structural Studies and Phase Extraction

Gattuso et al. (2007) investigated the formation of a ‘supramolecular salt’ using a mixture of 3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane, highlighting its role in the structural encapsulation of caesium ions and its potential in fluorous phase extraction (Gattuso et al., 2007).

Improving Efficiency in Solar Cells

Lee et al. (2008) demonstrated the use of 3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane as a processing additive in bulk heterojunction solar cells, significantly improving their efficiency (Lee et al., 2008).

DFT and MD Simulations in Co-Crystals

Mary et al. (2020) conducted DFT and MD simulations on co-crystals of octafluoro-1,4-diiodobutane, revealing insights into their energy properties and potential in drug development (Mary et al., 2020).

Catalytic Reduction Studies

Alleman and Peters (1999) explored its catalytic reduction by electrogenerated cobalt(I) salen, contributing to the understanding of reactions involving 1,8-diiodooctane (Alleman & Peters, 1999).

Synthesis of N,S-Heterocycles

Saloutina et al. (2007) used it in synthesizing novel fluorocontaining N, S-heterocyclic compounds, expanding the scope of fluorinated organic synthesis (Saloutina et al., 2007).

Studies in Film Formation

Reichenberger et al. (2016) investigated the impact of 1,8-diiodooctane on the formation of phases in poly(3-hexylthiophene) films, providing insights into its role in material sciences (Reichenberger et al., 2016).

Impact on Solar Cell Stability

Doumon et al. (2019) studied its effect as a photo-acid in organic solar cells, offering valuable information on the stability of these cells (Doumon et al., 2019).

properties

IUPAC Name

3,3,4,4,5,5,6,6-octafluoro-1,8-diiodooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F8I2/c9-5(10,1-3-17)7(13,14)8(15,16)6(11,12)2-4-18/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGDHHHKQANRAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)C(C(C(C(CCI)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F8I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371830
Record name 3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane

CAS RN

2681-00-7
Record name 3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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